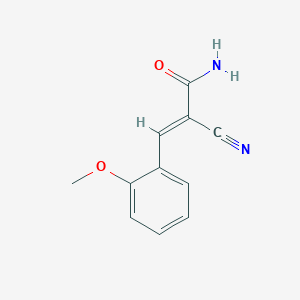

N'-(2-furylmethylene)-N,4-dimethylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, demonstrating a common methodology for synthesizing sulfonohydrazide derivatives. For instance, novel compounds were prepared by the reaction of acrylohydrazides with tosylisocyanate, illustrating a stepwise process involving the formation of acrylohydrazides followed by acid-catalyzed cyclization to afford the target compounds (Hamad & Hashem, 2002).

Molecular Structure Analysis

The molecular structure of sulfonohydrazide derivatives has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined, highlighting the importance of N...HN=N hydrogen bonds in forming a continuous chain structure (Ozochukwu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving sulfonohydrazide derivatives often result in the formation of complex structures with specific properties. For example, the reaction of 2,2-dimethyl-3-phenylazirine with chlorides of unsaturated and amino-substituted acids leads to the formation of substituted oxazolines and keto amides, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Eremeev et al., 1981).

Physical Properties Analysis

Physical properties, such as solubility and phase transitions, are crucial for understanding the behavior of chemical compounds. For instance, studies on poly(2,5-furyleneethylene) revealed its insolubility in common solvents and its ability to swell in DMF and DMSO above 100°C, indicating specific physical characteristics important for applications in materials science (Lu et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, define the applications of sulfonohydrazide derivatives. The synthesis and characterization of such compounds, including their interactions in crystal structures and potential as anticancer agents, have been extensively studied. The crystal structure of 4-methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide, for example, provides insights into its role as an intermediate in chemical reactions and its potential for activity optimization (Valencia et al., 2017).

Scientific Research Applications

Carcinogenicity Studies

Research has shown the carcinogenic potential of compounds with structural similarities to N'-(2-furylmethylene)-N,4-dimethylbenzenesulfonohydrazide, emphasizing the importance of understanding their biological interactions. For instance, compounds like 2-hydrazinothiazoles with nitrofuryl substituents have been reported to induce carcinomas in animal models, highlighting the need for careful evaluation of similar compounds' health implications (Cohen et al., 1970).

Corrosion Inhibition

Sulfonohydrazide derivatives have been explored as corrosion inhibitors for metals in acidic environments. A study found that these compounds exhibit good corrosion inhibition efficiency for carbon steel, which could have significant implications for industrial applications, including the protection of infrastructure and machinery (Ichchou et al., 2019).

Synthetic Applications

Compounds with furyl and sulfonohydrazide groups have been utilized in the synthesis of various organic molecules. For example, the directed lithiation and palladium-catalyzed coupling of furan derivatives have been employed to produce 3-substituted furans, demonstrating the utility of these compounds in constructing complex organic structures (Ennis & Gilchrist, 1990).

Organic Electronics

The development of organic photovoltaic materials has involved the study of perylene imides, compounds related to the sulfonohydrazide class. These materials have been used in organic solar cells, highlighting the potential of such compounds in renewable energy technologies (Li & Wonneberger, 2012).

Chemical Sensing

Novel hydrazide compounds have been synthesized and used as fluorescent sensors for metal ions, demonstrating the versatility of these compounds in analytical applications. Such sensors could play a crucial role in environmental monitoring and biomedical diagnostics (Liu et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-11-5-7-13(8-6-11)19(16,17)15(2)14-10-12-4-3-9-18-12/h3-10H,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGPZSDSMVUEF-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)